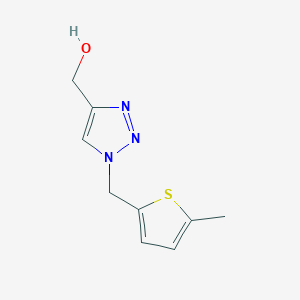

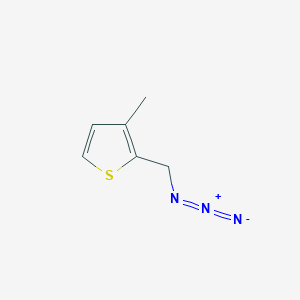

2-(Azidomethyl)-3-methylthiophene

説明

Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .

Synthesis Analysis

Azide-modified nucleosides are synthesized using various methods. The azido functionality can be introduced relatively easily into both the sugar and the nucleobase . For example, 2’- and 3’-O-azidomethyl derivatives of ribonucleosides were obtained by splitting the corresponding methylthiomethyl derivatives of ribonucleosides with bromine or SO2Cl2 followed by lithium azide treatment .

Molecular Structure Analysis

The molecular structure of azide-modified nucleosides is characterized by the presence of an azido group, which can be attached to the sugar residue or nucleobase .

Chemical Reactions Analysis

Azide-modified nucleosides are used in azide-alkyne cycloadditions for labelling and functionalization . These so-called click reactions are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .

Physical And Chemical Properties Analysis

The physical and chemical properties of azide-modified nucleosides depend on the specific compound and its structure .

科学的研究の応用

Bioorthogonal Labeling and Functionalization

Azide-modified nucleosides, such as 2-(Azidomethyl)-3-methylthiophene, are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This method allows for site-specific labeling and modification of nucleic acids in vitro and in cells, which is crucial for studying all aspects of DNA and RNA function .

Synthesis of Azide-Modified Nucleosides

The compound can be used in the synthesis of 2’-azide-modified nucleosides . The 2’-hydroxyl group can be activated with trifluormethansulfonyl chloride (Tf Cl) and then treated with lithium or sodium azide .

Cross-Linkers in Material Sciences

Organic azides, including 2-(Azidomethyl)-3-methylthiophene, are often used as cross-linkers in material sciences . They can produce highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking, a process used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Precursor for Organic Synthesis

The presence of azide groups makes 2-(Azidomethyl)-3-methylthiophene a valuable precursor for various organic syntheses. It can be used to introduce azido groups into other organic compounds, enabling a wide range of chemical reactions.

Synthesis of Heterocycles

2-(Azidomethyl)-3-methylthiophene can be used in the synthesis of various heterocycles . For example, it can undergo intermolecular cyclization with the azido group to give a cyclized aminyl radical .

Highly Energetic Materials

Due to their propensity to release nitrogen by thermal activation or photolysis, organic azides like 2-(Azidomethyl)-3-methylthiophene can be used in the creation of highly energetic materials .

作用機序

Mode of Action

- 2-(Azidomethyl)-3-methylthiophene likely binds to the active site of MAO, preventing its enzymatic activity. By inhibiting MAO, the compound reduces the breakdown of catecholamines (e.g., dopamine), leading to increased levels in immune and non-immune cells. Elevated catecholamines may contribute to the compound’s anti-inflammatory properties .

Biochemical Pathways

- In vitro and in vivo studies have explored the effects of MAO inhibitors on inflammation. These models include both central nervous system (CNS) and non-CNS tissues. The complex network of cytokines and chemokines plays a crucial role in regulating inflammation. Dysregulation of their expression is associated with chronic inflammatory and autoimmune diseases .

将来の方向性

Azide-modified nucleosides have become essential tools for the labelling and functionalization of nucleic acids in vitro as well as in cells, and have allowed investigation into the mechanism and cellular function of numerous RNA molecules . Future research will likely continue to explore and expand the applications of these compounds .

特性

IUPAC Name |

2-(azidomethyl)-3-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c1-5-2-3-10-6(5)4-8-9-7/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLECNDUPLPRRJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

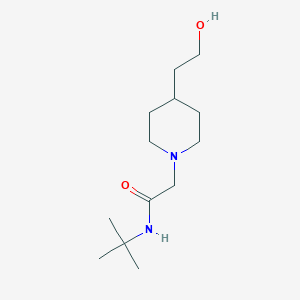

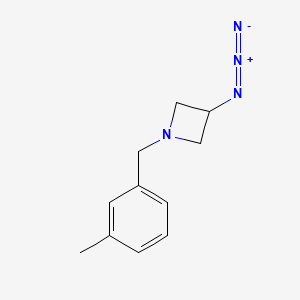

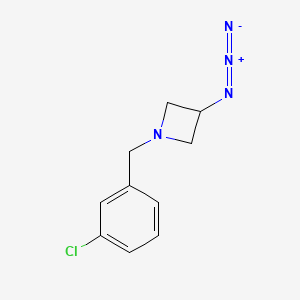

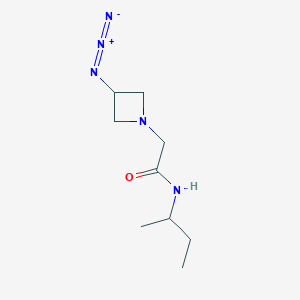

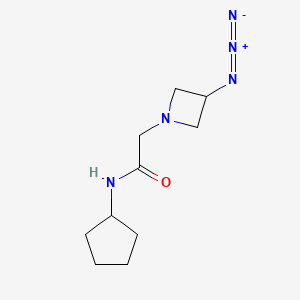

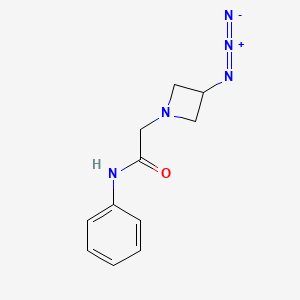

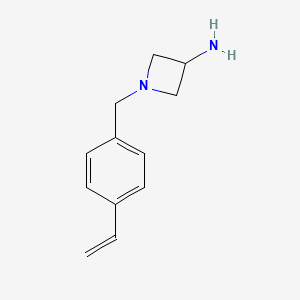

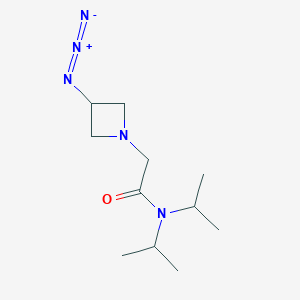

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。